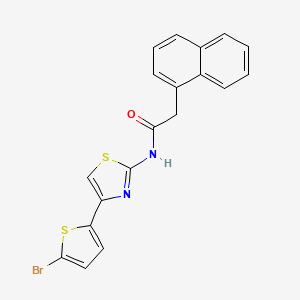

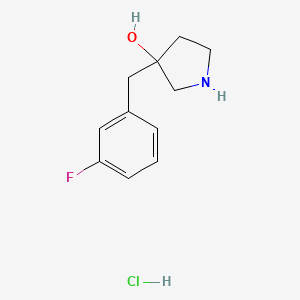

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

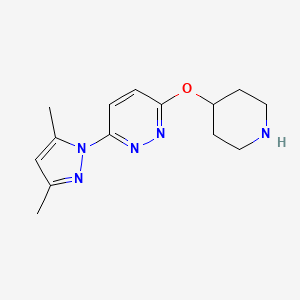

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, also known as BTA-NAP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-NAP is a small molecule that has been synthesized through a multi-step process and has shown promising results in various studies.

Scientific Research Applications

Quantum Chemical Computations and Anti-HIV Drug Potential

A study conducted by Oftadeh et al. (2013) applied density functional theory (DFT) to investigate the local molecular properties of acetamide derivatives, including those similar to the specified compound, for their potential as anti-HIV drugs. The research highlighted the reactivity of these derivatives in terms of Fukui functions, suggesting that substitutions like bromophenyl could enhance their potency as anti-HIV drugs. The mechanism of bond formation between these derivatives and biological molecules was primarily through nitrogen atoms, pointing towards their potential in drug development (Oftadeh, Mahani, & Hamadanian, 2013).

Anticancer Activity

Ekrek et al. (2022) synthesized a series of thiazole and thiadiazole derivatives to evaluate their potential as anticancer agents. The study found that compounds bearing 4-bromothiophen-2-yl and naphthalen-2-yl moieties exhibited significant anticancer activity against several cancer cell lines. This research underlines the potential of such derivatives, including the compound , in the development of new anticancer treatments (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Molecular Structure Analysis

Boechat et al. (2011) reported on the structures of acetamide derivatives, providing insights into their molecular configurations and interactions. Such studies are crucial for understanding how these compounds can be optimized for better therapeutic efficacy and stability in various applications (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Synthesis and Anti-Parkinson’s Activity

Research by Gomathy et al. (2012) explored the synthesis of novel acetamide derivatives for their anti-Parkinson's activity. This study signifies the broader therapeutic applications of such compounds beyond their potential as anti-HIV or anticancer agents (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Antimicrobial and Anti-Inflammatory Agents

Thabet et al. (2011) and Mansour et al. (2020) synthesized and evaluated a series of acetamide derivatives, including those with structures similar to the compound , for their antimicrobial and anti-inflammatory activities. These studies contribute to the understanding of the compound's potential applications in treating infections and inflammation-related conditions (Thabet, Helal, Salem, & Abdelaal, 2011); (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2OS2/c20-17-9-8-16(25-17)15-11-24-19(21-15)22-18(23)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-9,11H,10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWKSVWKOBAXJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2557118.png)

![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)

![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2557132.png)

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2557136.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)